Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Overcoming the Challenge of Aryl Chloride Activation
For decades, the use of aryl chlorides in transition metal-catalyzed cross-coupling reactions has been a significant hurdle for synthetic chemists. From the standpoint of cost and availability, aryl chlorides are far more attractive starting materials than their bromide, iodide, and triflate counterparts. However, the inherent strength and low polarity of the C-Cl bond render aryl chlorides substantially less reactive, making the crucial oxidative addition step in the catalytic cycle energetically demanding.[1][2][3][4]
Early catalytic systems, often employing traditional triarylphosphine ligands, were largely ineffective for the coupling of unactivated aryl chlorides, showing utility only for substrates bearing strong electron-withdrawing groups or certain heteroaryl chlorides.[1][2][3][4] The turn of the 21st century, however, witnessed a paradigm shift with the development of sophisticated catalyst systems. Landmark research from several groups has led to the design of catalysts, particularly those based on palladium, nickel, and copper, that can efficiently activate the C-Cl bond, unlocking the full potential of aryl chlorides in organic synthesis.[1][2][3][4]
This comprehensive guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the reaction conditions necessary for the successful coupling of aryl chlorides. We will delve into the mechanistic principles that govern catalyst selection and explain the causal relationships behind the choice of ligands, bases, solvents, and additives. This document will equip you with the foundational knowledge and practical protocols to confidently employ aryl chlorides in your synthetic endeavors.
I. Palladium-Catalyzed Cross-Coupling of Aryl Chlorides: The Workhorse of Modern Synthesis
Palladium-catalyzed reactions remain the most versatile and widely employed methods for the functionalization of aryl chlorides. The key to success lies in the judicious selection of ligands that modulate the electronic and steric properties of the palladium center.
The Central Role of Ligands: Enabling Oxidative Addition
The rate-determining step for the coupling of aryl chlorides is typically the oxidative addition of the C-Cl bond to a low-valent palladium(0) species.[5] To facilitate this challenging step, ligands must be both sterically bulky and highly electron-donating.
-
Steric Bulk: Large, sterically demanding ligands promote the formation of highly reactive, low-coordinate L-Pd(0) complexes. This is crucial because coordination of a second ligand can decrease the reactivity of the palladium center.[6]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium atom, enhancing its nucleophilicity and facilitating its "attack" on the electrophilic carbon of the aryl chloride.[6]
Two main classes of ligands have emerged as champions in the activation of aryl chlorides: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Key Ligand Classes for Palladium-Catalyzed Coupling of Aryl Chlorides
| Ligand Class | Key Examples | Structural Features & Rationale | Typical Applications |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | Highly electron-donating and sterically demanding, promoting the formation of reactive monoligated Pd(0) species. | Suzuki, Heck, and Buchwald-Hartwig reactions. |
| Biarylphosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos, BrettPhos | Possess a biphenyl backbone that provides steric bulk. The phosphorus atom is highly electron-rich. The specific structure can be fine-tuned to optimize reactivity for different substrates. | Buchwald-Hartwig amination and etherification, Suzuki, and other cross-coupling reactions. |
| N-Heterocyclic Carbenes (NHCs) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) | Strong σ-donors, forming very stable bonds with the metal center. Their steric bulk can be readily modified. | Suzuki and Buchwald-Hartwig reactions, often exhibiting high turnover numbers.[7] |
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
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Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Common Palladium-Catalyzed Reactions of Aryl Chlorides: Conditions and Protocols
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron reagent, is a cornerstone of modern organic synthesis.[8]
Typical Reaction Conditions:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective sources of Pd(0) in situ. |
| Ligand | XPhos, SPhos, P(t-Bu)₃, IPr·HCl | Bulky, electron-rich ligands are essential for activating the C-Cl bond.[9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOtBu | The base activates the organoboron species and facilitates the transmetalation step. The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, Dioxane, THF, often with water | Aprotic solvents are common, and the addition of water can sometimes accelerate the reaction.[10][11] |
| Temperature | 80-120 °C | Elevated temperatures are typically required to overcome the high activation energy of C-Cl bond cleavage. |
Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equivalents).
-
Reagent Addition: Add 4-chlorotoluene (1.0 equivalent) and phenylboronic acid (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene (to make a 0.2 M solution with respect to the aryl chloride).
-
Reaction: Stir the mixture at 100 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules.[12]
Typical Reaction Conditions:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and reliable sources of Pd(0). |
| Ligand | BrettPhos, RuPhos, XPhos, Josiphos-type ligands | Highly specialized biaryl phosphine ligands are often required for efficient C-N bond formation with aryl chlorides.[7][12] |
| Base | NaOtBu, LiHMDS, K₃PO₄ | Strong, non-nucleophilic bases are necessary to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are crucial for this reaction. |
| Temperature | Room temperature to 110 °C | While some modern catalysts can operate at room temperature, elevated temperatures are often needed for less reactive substrates.[13][14] |
Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine [15]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents) in a Schlenk tube.[15]
-
Solvent and Reagent Addition: Add toluene, followed by 4-chloroanisole (1.0 equivalent) and morpholine (1.5 equivalents).[15]
-
Reaction: Seal the tube and heat the reaction mixture at reflux, monitoring by TLC or GC-MS.[15]
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate.[15]
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.[15]
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Figure 2: General workflow for a Buchwald-Hartwig amination reaction.
The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a powerful method for the synthesis of substituted olefins.[16]
Typical Reaction Conditions:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Standard palladium sources. |
| Ligand | P(o-tolyl)₃, PCy₃, NHC ligands | Bulky phosphines or NHCs are needed to promote the reaction with aryl chlorides. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required to regenerate the active Pd(0) catalyst. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | High temperatures are generally necessary for the Heck reaction with aryl chlorides. |
II. Nickel-Catalyzed Cross-Coupling of Aryl Chlorides: A Cost-Effective Alternative
Nickel catalysis has emerged as a powerful and more economical alternative to palladium for the coupling of aryl chlorides.[17] Nickel catalysts can often promote reactions under milder conditions and exhibit unique reactivity patterns.
Advantages of Nickel Catalysis:
-
Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.
-
Reactivity: Nickel catalysts can often cleave the C-Cl bond more readily than their palladium counterparts.
-
Unique Selectivity: Nickel-catalyzed reactions can sometimes provide different selectivity compared to palladium-catalyzed systems.
Typical Reaction Conditions for Nickel-Catalyzed Couplings:
| Component | Recommendation | Rationale |
| Nickel Precatalyst | NiCl₂(dme), Ni(acac)₂, Ni(COD)₂ | Common and effective nickel sources. |
| Ligand | NHCs, bipyridine derivatives, phosphines | Similar to palladium, ligands are crucial for modulating reactivity.[18] |
| Reductant | Zn, Mn | A stoichiometric reductant is often required to generate the active Ni(0) species. |
| Solvent | THF, DMF, NMP | Anhydrous polar aprotic solvents are typically employed. |
| Additives | LiCl, MgCl₂ | Additives can sometimes be crucial for efficient catalyst turnover.[19][20] |
Protocol: Nickel-Catalyzed Reductive Cross-Coupling of a Heteroaryl Chloride with an Aryl Chloride [19][21]
-
Reaction Setup: To a vial, add NiI₂ (10 mol%), bipyridine (15 mol%), Zn powder (2 equivalents), and MgCl₂ (2 equivalents).[19]
-
Reagent Addition: Add the heteroaryl chloride (1.0 equivalent) and the aryl chloride (1.2 equivalents).[19]
-
Solvent Addition: Add anhydrous DMF.[19]
-
Reaction: Seal the vial and stir the mixture at 85 °C for 24 hours.[19]
-
Workup: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
III. Copper-Catalyzed Cross-Coupling of Aryl Chlorides: The Ullmann Legacy
The copper-catalyzed Ullmann reaction is one of the oldest cross-coupling methods and has seen a resurgence in recent years with the development of new ligand systems.[22] It is particularly useful for the formation of C-O and C-N bonds.
Typical Reaction Conditions for Ullmann Condensation:
| Component | Recommendation | Rationale |
| Copper Catalyst | CuI, Cu₂O, Cu(OAc)₂ | Readily available and inexpensive copper salts. |
| Ligand | Phenanthroline derivatives, diamines, amino acids | Ligands are often necessary to solubilize the copper salt and accelerate the reaction. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A strong inorganic base is typically required. |
| Solvent | DMF, DMSO, Pyridine, or neat | High-boiling polar aprotic solvents are common, and in some cases, the reaction can be run without a solvent. |
| Temperature | 100-200 °C | High temperatures are a hallmark of the Ullmann reaction.[22] |
Protocol: Copper-Catalyzed O-Arylation of a Phenol with an Aryl Chloride [23]
-
Reaction Setup: In a sealed tube, combine CuI (5 mol%), the appropriate ligand (e.g., 1,10-phenanthroline, 10 mol%), and K₂CO₃ (2 equivalents).[23]
-
Reagent Addition: Add the aryl chloride (1.0 equivalent) and the phenol (1.2 equivalents).
-
Solvent Addition: Add a high-boiling solvent such as DMF or DMSO.
-
Reaction: Heat the mixture to 120-150 °C and stir until the starting material is consumed.
-
Workup: Cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts. Wash the filtrate with aqueous acid and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by chromatography or crystallization.
Conclusion
The activation of aryl chlorides in cross-coupling reactions has transitioned from a formidable challenge to a routine and powerful tool in the synthetic chemist's arsenal. The key to this transformation has been the rational design of catalyst systems, particularly the development of bulky, electron-rich ligands for palladium and nickel, as well as advancements in copper-catalyzed methodologies. By understanding the fundamental principles that govern these reactions and carefully selecting the appropriate conditions, researchers can now readily incorporate inexpensive and abundant aryl chlorides into complex molecules, paving the way for more efficient and sustainable chemical synthesis.
References
-
Böhm, V. P. W., & Herrmann, W. A. (2000). Nickel-catalyzed cross-coupling of aryl chlorides with aryl Grignard reagents. Angewandte Chemie International Edition, 39(21), 4036-4038. [Link]
-
Portnoy, M., & Milstein, D. (1993). Mechanism of Aryl Chloride Oxidative Addition to Chelated Palladium(0) Complexes. Organometallics, 12(5), 1665–1673. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Grasa, G. A., & Colacot, T. J. (2007). Room-temperature nickel-catalysed cross-couplings of aryl chlorides with arylzincs. Chemical Communications, (35), 3711-3713. [Link]
-
Wikipedia contributors. (2024, January 26). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2007). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal, 13(1), 150-157. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Nielsen, D. K., & Weix, D. J. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Catalysis, 11(20), 12592–12598. [Link]
-
Everson, D. A., & Weix, D. J. (2014). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. Journal of the American Chemical Society, 136(15), 5765–5768. [Link]
-
Cheng, F., Chen, T., Huang, Y.-Q., Li, J.-W., & Zhou, C. (2022). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Letters, 24(1), 133–138. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie, 41(22), 4176-4211. [Link]
-
Viciosa, M. R., & Nolan, S. P. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Ciriminna, R., Fidalgo, A., Ilharco, L. M., & Pagliaro, M. (2019). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. ChemSusChem, 12(16), 3785-3791. [Link]
-
Sharma, A., & Kumar, V. (2017). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(4), 1-10. [Link]
-
Littke, A. F., & Fu, G. C. (2003). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Cheng, F., Chen, T., Huang, Y.-Q., Li, J.-W., & Zhou, C. (2022). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Letters, 24(1), 133-138. [Link]
-
Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(12), 1869–1871. [Link]
-
Viciosa, M. R., & Nolan, S. P. (2005). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic. Journal of Organometallic Chemistry, 690(24-25), 5672-5681. [Link]
-
Monopoli, A., Cotugno, P., & Dell'Anna, M. M. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(13), 4129-4178. [Link]
-
Viciosa, M. R., & Nolan, S. P. (2023). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Liu, C., Ni, Q., Bao, F., & Qiu, J. (2012). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Tetrahedron Letters, 53(1), 108-111. [Link]
-
Liu, C., Ni, Q., Bao, F., & Qiu, J. (2012). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform, 43(16). [Link]
-
Lee, D.-H., Taher, A., Hossain, S., & Jin, M.-J. (2011). An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters, 13(20), 5540–5543. [Link]
-
Nielsen, D. K., & Weix, D. J. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Catalysis, 11(20), 12592-12598. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Li, J.-H., Liang, Y., & Wang, D.-P. (2005). Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. ChemInform, 36(45). [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2007). Heck Reaction—State of the Art. Molecules, 12(10), 2319-2419. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Cawley, M. J., Cloke, F. G. N., Pearson, S. E., Scott, J. S., & Caddick, S. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
Datta, G. K. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. [Link]
-
Bellina, F., & Rossi, R. (2010). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 15(4), 2736–2783. [Link]
-
Shang, R., & Fu, Y. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(16), 10795–10808. [Link]
-
Singh, U. K., & Kumar, S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5228-5270. [Link]
-
Marion, N., & Nolan, S. P. (2003). General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. Angewandte Chemie International Edition, 42(38), 4740-4743. [Link]
-
Shang, R., & Fu, Y. (2015). New ligands that promote cross-coupling reactions between aryl halides and unactivated arenes. Chemical Communications, 51(63), 12596-12599. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Lee, D.-H., Taher, A., Hossain, S., & Jin, M.-J. (2011). An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters, 13(20), 5540-5543. [Link]
-
Everson, D. A., & Weix, D. J. (2013). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society, 135(15), 5908–5911. [Link]
-
Ananikov, V. P., & Orlov, N. V. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Organometallics, 40(8), 1088–1097. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 51(10), 3923-3983. [Link]
-
Chung, K. H., So, C. M., Wong, S. M., Luk, C. H., Zhou, Z., Lau, C. P., & Kwong, F. Y. (2010). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Tetrahedron Letters, 51(39), 5143-5146. [Link]
-
Gellrich, U., & St-Jean, F. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(19), 6348-6355. [Link]
-
Li, J. H., & Wang, D. P. (2005). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. Current Organic Synthesis, 2(3), 335-363. [Link]
Sources